molecular formula C8H5BrClFO2 B1433071 Methyl 4-bromo-3-chloro-2-fluorobenzoate CAS No. 1427440-57-0

Methyl 4-bromo-3-chloro-2-fluorobenzoate

Cat. No. B1433071
M. Wt: 267.48 g/mol
InChI Key: DORFWUUEBUVBPV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-2-fluorobenzoate is a chemical compound used as a reactant in the preparation of oxopyrrolidinylaminobenzenecarbohydroxamic acids as histone deacetylase inhibitors . It has a molecular formula of C8H5BrClFO2 .


Molecular Structure Analysis

The InChI code for Methyl 4-bromo-3-chloro-2-fluorobenzoate is 1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Methyl 4-bromo-3-chloro-2-fluorobenzoate has a molecular weight of 267.48 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.

Scientific Research Applications

  • Synthesis of 4H-1,4-Benzoxazines : A study by Kudo, Furuta, and Sato (1996) discusses the synthesis of 4H-1,4-benzoxazines using a compound similar to methyl 4-bromo-3-chloro-2-fluorobenzoate. This research highlights its potential application in organic synthesis, particularly in the creation of benzoxazine compounds (Noriaki Kudo, Satoru Furuta, Kazuo Sato, 1996).

  • Chemical Reactions and Mechanisms : Another aspect of the research by Kudo, Furuta, and Sato (1996) includes a detailed discussion on the generality of the reaction and the mechanism involved. This is crucial for understanding the broader applications of such chemical reactions in various fields, including pharmaceuticals and materials science (N. Kudo, S. Furuta, Sato Kazuo, 1996).

  • Ortho-Lithiation of Fluoroarenes : The research by Mongin and Schlosser (1996) explores the deprotonation of fluoroarenes, which is a key process in organic synthesis. This study demonstrates the use of compounds similar to methyl 4-bromo-3-chloro-2-fluorobenzoate in achieving regioselective ortho-lithiation, a critical step in the synthesis of complex organic molecules (F. Mongin, M. Schlosser, 1996).

  • Environmental Applications : The study by van den Tweel, Kok, and de Bont (1987) discusses the use of a bacterium, Alcaligenes denitrificans NTB-1, in degrading compounds similar to methyl 4-bromo-3-chloro-2-fluorobenzoate. This research provides insights into potential environmental applications, particularly in bioremediation and the breakdown of complex organic pollutants (W. J. van den Tweel, J. Kok, J. D. de Bont, 1987).

  • Energetic Structure-Property Relationships : A study by Zherikova and Verevkin (2019) on the thermochemistry of halogenosubstituted benzoic acids, including compounds similar to methyl 4-bromo-3-chloro-2-fluorobenzoate, provides valuable information on the energetic structure-property relationships. This is significant for understanding the stability and reactivity of such compounds in various industrial and research applications (K. Zherikova, S. Verevkin, 2019).

Safety And Hazards

While specific safety data for Methyl 4-bromo-3-chloro-2-fluorobenzoate is not available, general precautions should be taken while handling this chemical. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 4-bromo-3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFWUUEBUVBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-chloro-2-fluorobenzoate

CAS RN

1427440-57-0
Record name methyl 4-bromo-3-chloro-2-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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